molecular formula C11H13N3O4S B5912804 5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5912804
M. Wt: 283.31 g/mol
InChI Key: BKYNFBAZFKLSLV-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest in the field of medicinal chemistry It is known for its unique structural features, which include a morpholine ring and a benzodiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Formation of the Benzodiazolone Core: The initial step involves the formation of the benzodiazolone core through the cyclization of appropriate precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Sulfonylation: The final step involves the sulfonylation of the morpholine ring to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-indole
  • 5-(Morpholine-4-sulfonyl)-thiophen-2-yl-acetic acid

Uniqueness

5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its benzodiazolone core, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c15-11-12-9-2-1-8(7-10(9)13-11)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYNFBAZFKLSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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5-(MORPHOLINE-4-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

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